Terbequinil

Cognitive Pharmacology Drug Antagonism Human Psychopharmacology

Terbequinil (SR-25776) is a small molecule nootropic agent and partial inverse agonist at the benzodiazepine site of the GABAA receptor. It is classified as a quinolone-3-carboxamide derivative and has been investigated in clinical trials for cognitive disorders.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 113079-82-6
Cat. No. B040450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbequinil
CAS113079-82-6
SynonymsTerbequinil
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC
InChIInChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19)
InChIKeyRIPDGZHPNKQLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Terbequinil (CAS 113079-82-6) for Advanced Neuroscience Research


Terbequinil (SR-25776) is a small molecule nootropic agent and partial inverse agonist at the benzodiazepine site of the GABAA receptor [1]. It is classified as a quinolone-3-carboxamide derivative and has been investigated in clinical trials for cognitive disorders [2].

The Risk of Substituting Terbequinil with Other Benzodiazepine Site Ligands


Benzodiazepine site ligands exhibit a functional continuum, from full agonists (e.g., triazolam) to full inverse agonists (e.g., FG 7142). Their pharmacological effects are not interchangeable; substitution can produce opposite outcomes. While the full inverse agonist FG 7142 is anxiogenic and proconvulsant [1], Terbequinil, as a partial inverse agonist, has a distinct efficacy profile. It does not produce robust anxiogenic effects on its own but can functionally antagonize the sedative actions of a full agonist like triazolam [2]. This specific functional profile is not common to all compounds in its class and must be verified for research consistency.

Quantitative Evidence for Terbequinil's Differentiated Pharmacological Profile


Functional Antagonism of Triazolam-Induced Sedation in Humans

In human clinical trials, Terbequinil demonstrated the ability to partially reverse the sedative and amnestic effects induced by the hypnotic drug triazolam [1]. This functional antagonism occurred while Terbequinil alone produced only slight effects when administered by itself [1]. This contrasts with full inverse agonists like FG 7142, which produce anxiety and convulsions [2], and with agonists which would potentiate sedation.

Cognitive Pharmacology Drug Antagonism Human Psychopharmacology

Comparison of Clinical Development Stage and Status with Radequinil

Terbequinil's development was discontinued during clinical trials in France for cognition disorders and major depressive disorder [1]. In comparison, the GABAA receptor partial inverse agonist Radequinil (AC-3933) advanced to Phase II clinical trials for Alzheimer's disease before its development was also halted [2]. This difference in clinical stage indicates a distinct developmental trajectory and investigational history for each compound.

Drug Development Clinical Trial History Alzheimer's Disease

Molecular Weight and Physicochemical Differentiation from Larger Analogs

Terbequinil has a molecular weight of 274.32 g/mol [1], which is lower than that of the structurally distinct GABAA receptor partial inverse agonist Radequinil (334.33 g/mol) . This lower molecular weight may confer different physicochemical and pharmacokinetic properties, making Terbequinil a chemically distinct entity within the class of benzodiazepine site inverse agonists.

Medicinal Chemistry Structure-Property Relationship Drug Design

Validated Application Scenarios for Terbequinil (CAS 113079-82-6) in Scientific Research


Investigating Benzodiazepine-Induced Cognitive Impairment

Procure Terbequinil as a research tool to pharmacologically challenge and reverse triazolam-induced sedation and memory deficits in human experimental models, as established in clinical trials [1]. This application is based on its demonstrated functional antagonism.

Comparative Analysis of Discontinued Nootropic Drug Candidates

Use Terbequinil in retrospective studies comparing the clinical development and pharmacological profiles of partial inverse agonists that failed in development, such as comparing its halted program in France with the Phase II Alzheimer's program of Radequinil [1][2].

Structure-Activity Relationship (SAR) Studies for GABAA Receptor Ligands

Include Terbequinil in a panel of quinolone and non-quinolone benzodiazepine site ligands to map the structural determinants of partial inverse agonism. Its lower molecular weight (274.32 g/mol) compared to compounds like Radequinil (334.33 g/mol) makes it a useful reference point for investigating how size and functional groups modulate efficacy and selectivity [1][2].

Toxicological Profiling of Inverse Agonist Scaffolds

Utilize Terbequinil as a comparator in toxicity studies alongside full inverse agonists like FG 7142 to quantify the safety margin associated with partial versus full negative efficacy at the benzodiazepine site [1][2]. This is critical for de-risking novel inverse agonist development programs.

Technical Documentation Hub

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